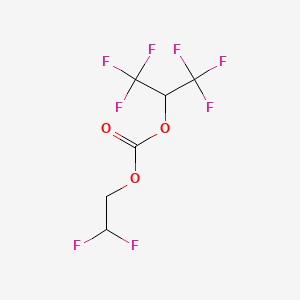![molecular formula C26H29ClN2O2S B2746344 1-(4-Tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea CAS No. 306730-48-3](/img/structure/B2746344.png)
1-(4-Tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea is a useful research compound. Its molecular formula is C26H29ClN2O2S and its molecular weight is 469.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives have been identified as potent enzyme inhibitors, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the functioning of the nervous system. Their inhibition potential makes them valuable for studying neurodegenerative diseases and developing therapeutic agents. Additionally, these compounds have been explored for their ability to detect toxic metals like mercury, using spectrofluorimetric techniques, due to their selective binding and fluorescent properties, indicating potential in environmental monitoring and safety assessments (Rahman et al., 2021).
Antioxidant and Radical Scavenging Activities
Beyond enzyme inhibition, certain thiourea derivatives have exhibited significant antioxidant properties. These compounds have been studied for their ability to scavenge free radicals, a crucial aspect in combating oxidative stress linked to various chronic diseases, including cancer and cardiovascular diseases. The molecular structures of these derivatives, especially when complexed with metals like Zn, Cd, and Hg, have been closely analyzed for their radical scavenging capabilities, underscoring their potential in medical and pharmaceutical research (Rahman et al., 2020).
Catalytic and Coordination Chemistry
The structural versatility of thiourea derivatives allows their application in catalysis and coordination chemistry. They have been used as ligands in transition-metal complexes, demonstrating catalytic activities in various reactions, including cross-couplings and the direct conversion of substrates to valuable products. These activities not only provide insights into reaction mechanisms but also open avenues for developing new catalytic systems for industrial applications (Liang et al., 2004).
Environmental Monitoring and Safety
The application of thiourea derivatives extends to environmental science, particularly in the detection and quantification of pollutants such as antifouling agents in marine ecosystems. Their sensitivity and specificity towards certain hazardous compounds make them suitable for developing analytical methods to monitor environmental pollution, ensuring the safety and health of aquatic life (Gatidou et al., 2004).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O2S/c1-26(2,3)19-11-13-20(14-12-19)29(25(32)28-23-9-7-6-8-22(23)27)17-18-10-15-21(30-4)16-24(18)31-5/h6-16H,17H2,1-5H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUCQOGYLZHACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CC2=C(C=C(C=C2)OC)OC)C(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2746266.png)

![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)
![3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2746271.png)



![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746277.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2746279.png)
![3-(4-fluorophenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2746280.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate](/img/structure/B2746281.png)

![N-(Cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]benzamide](/img/structure/B2746284.png)